N-(3-Difluoromethanesulfonylphenyl)-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound notable for its potential applications in medicinal chemistry and pharmacology. This compound features a distinctive structure that incorporates both sulfonamide and amide functionalities, which may contribute to its biological activity. The compound is classified under various categories, including aromatic heterocycles and sulfonamides, indicating its relevance in diverse chemical contexts.
Source: The compound is cataloged with the CAS number 415716-55-1, and its detailed formula is represented as C11H14N2O4S. It is available from specialty chemical suppliers, indicating its utility in research and development settings .
The synthesis of N-(3-difluoromethanesulfonylphenyl)-4-(morpholine-4-sulfonyl)benzamide typically involves several key steps:
Technical details regarding reaction conditions such as temperature, pressure, and solvents are critical for optimizing yield and purity but are often proprietary or specific to laboratory protocols.
The molecular structure of N-(3-difluoromethanesulfonylphenyl)-4-(morpholine-4-sulfonyl)benzamide can be represented using various structural formulas:
N(C(=O)C1=CC(=CC=C1)S(=O)(=O)N1CCOCC1)
WPTGJWJOTGZAFS-UHFFFAOYSA-N
This structure reveals a complex arrangement of aromatic rings and functional groups that are crucial for its chemical behavior and interactions in biological systems.
The compound can participate in several chemical reactions due to its functional groups:
These reactions highlight the versatility of N-(3-difluoromethanesulfonylphenyl)-4-(morpholine-4-sulfonyl)benzamide in synthetic organic chemistry.
The mechanism of action for N-(3-difluoromethanesulfonylphenyl)-4-(morpholine-4-sulfonyl)benzamide is primarily linked to its interaction with biological targets:
Further studies would be necessary to elucidate the precise pathways through which this compound exerts its effects in biological systems.
The physical and chemical properties of N-(3-difluoromethanesulfonylphenyl)-4-(morpholine-4-sulfonyl)benzamide include:
These properties are essential for determining how the compound behaves under different experimental conditions.
N-(3-Difluoromethanesulfonylphenyl)-4-(morpholine-4-sulfonyl)benzamide has several scientific uses:
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5